1-Benzyl-1-pyrazinium Bromide
Overview
Description
1-Benzyl-1-pyrazinium Bromide is a chemical compound with the molecular formula C11H11BrN2 and a molecular weight of 251.12244 g/mol It is a quaternary ammonium salt derived from pyrazine, featuring a benzyl group attached to the nitrogen atom of the pyrazine ring
Preparation Methods
The synthesis of 1-Benzyl-1-pyrazinium Bromide typically involves the reaction of pyrazine with benzyl bromide under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent, with benzoyl peroxide as a catalyst . The reaction proceeds through the bromination of the benzyl group, followed by the formation of the quaternary ammonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-1-pyrazinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1-pyrazinium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-1-pyrazinium Bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-1-pyrazinium Bromide can be compared with other similar compounds, such as:
1-Benzyl-1-methylpyrazinium Bromide: Similar structure but with a methyl group instead of a hydrogen atom on the pyrazine ring.
1-Benzyl-4-methylpyrazinium Bromide: Features a methyl group at the 4-position of the pyrazine ring.
1-Benzyl-1-pyridinium Bromide: Contains a pyridine ring instead of a pyrazine ring
Properties
IUPAC Name |
1-benzylpyrazin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.BrH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGLNLCWGCFDS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=NC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541456 | |
Record name | 1-Benzylpyrazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163800-97-3 | |
Record name | 1-Benzylpyrazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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